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Compound of Interest

Compound Name: PDZ1i

Cat. No.: B10861142 Get Quote

An In-depth Technical Guide to PDZ1i: Chemical Properties, Structure, and Mechanism of

Action

Introduction
PDZ1i, also known as 113B7, is a proprietary small-molecule inhibitor that selectively targets

the PDZ1 domain of Melanoma Differentiation-Associated Gene 9 (MDA-9)/Syntenin.[1][2]

MDA-9/Syntenin is a scaffolding protein that plays a pivotal role in cancer progression and

metastasis by facilitating key protein-protein interactions.[2][3] PDZ1i was developed through

fragment-based drug design and NMR screening to disrupt these interactions, thereby

inhibiting critical signaling pathways involved in cell invasion, migration, and angiogenesis.[1]

This inhibitor has demonstrated significant anti-metastatic activity in various cancer models,

including melanoma, glioblastoma, and carcinomas of the breast, liver, lung, pancreas, and

prostate, making it a promising candidate for cancer therapy.

Chemical Properties and Structure
PDZ1i is a bidentate molecule synthesized by combining molecular docking with structure-

activity relationship studies. Its structure is characterized by three main components: a triazolo-

pyrimidyl group, a 2,5-dimethyl 1,4-diamino aryl group, and a 2-aryl-1,3,4-oxdiazole group. This

specific arrangement allows it to selectively bind to the PDZ1 domain of MDA-9/Syntenin. While

PDZ1i has shown significant biological activity, it is noted to have poor aqueous solubility.
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Compound
Target
Domain(s)

Binding
Affinity (Kd) /
Dissociation
Constant

IC50 Notes

PDZ1i PDZ1 21 µM Not specified

Selectively binds

to the PDZ1

domain with no

significant

binding to PDZ2.

IVMT-Rx-3

(PDZ1i/2i)
PDZ1 and PDZ2 63 ± 11 µmol/L Not specified

A derivative of

PDZ1i linked to a

PDZ2-binding

peptide

(TNYYFV) via a

PEG linker to

engage both

PDZ domains.

PI1A PDZ1 0.17 mM Not specified

Identified through

NMR chemical

shift perturbation

screening.

PI2A PDZ2 0.51 mM Not specified

Identified through

NMR chemical

shift perturbation

screening.

Mechanism of Action and Signaling Pathways
PDZ1i exerts its anti-cancer effects by binding to the PDZ1 domain of MDA-9/Syntenin, thereby

disrupting its function as a scaffolding protein for various signaling complexes. This inhibition

affects multiple downstream pathways crucial for tumor progression and metastasis.

Upon engagement with the extracellular matrix component fibronectin, MDA-9/Syntenin forms a

stable complex with Focal Adhesion Kinase (FAK) and the non-receptor kinase Src at the
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plasma membrane. This interaction leads to sustained Src activation, a key event in promoting

tumorigenesis and metastasis. The activated Src then triggers downstream signaling cascades,

including the NF-κB and STAT3 pathways.

The inhibition of the MDA-9/Syntenin complex by PDZ1i leads to the following key downstream

effects:

Inhibition of Src/FAK Signaling: PDZ1i disrupts the formation of the MDA-9/Syntenin-Src-

FAK complex, leading to reduced Src activation.

Suppression of the NF-κB Pathway: The inactivation of Src signaling leads to the

downregulation of the NF-κB pathway, which in turn reduces the expression of invasion-

related genes such as Matrix Metalloproteinase-2 (MMP-2) and MMP-9.

Inhibition of the STAT3/IL-1β Pathway: PDZ1i blocks STAT3 activation, which is a common

mechanism in multiple cancers. This deactivation leads to a reduction in the secretion of

interleukin-1β (IL-1β), a cytokine that promotes the accumulation of immunosuppressive

myeloid-derived suppressor cells (MDSCs) in the tumor microenvironment. By inhibiting this

pathway, PDZ1i helps to enhance the anti-tumor immune response.
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Figure 1. PDZ1i mechanism of action in inhibiting cancer metastasis.
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Experimental Protocols
The characterization and validation of PDZ1i involve a range of biophysical, biochemical, and

cell-based assays.

Fragment-Based Screening and Hit Identification
Methodology: Nuclear Magnetic Resonance (NMR)-based screening of a chemical fragment

library is used to identify initial hit compounds that bind to the target protein.

Protocol:

A library of low-molecular-weight chemical fragments (typically around 5000 compounds)

is screened against a ¹⁵N-labeled PDZ1/2 tandem domain of MDA-9/Syntenin.

¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) NMR spectra are acquired for

the protein alone and in the presence of each fragment.

Binding events are detected by observing chemical shift perturbations (CSPs) in the

protein's NMR spectrum upon addition of a fragment.

Hits are validated, and their binding affinity is estimated from the magnitude of the CSPs.

Binding Affinity and Dissociation Constant
Determination

Methodology: Fluorescence Polarization (FP) and Microscale Thermophoresis (MST) are

employed to quantify the binding affinity of PDZ1i and its analogs to MDA-9/Syntenin.

Fluorescence Polarization (FP) Protocol:

A fluorescently labeled peptide known to bind to the PDZ domain (e.g., FITC-labeled

TNEFYF) is used as a probe.

The probe is incubated with varying concentrations of the MDA-9/Syntenin PDZ domain

protein until saturation is reached, and the baseline polarization is measured.
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A competition assay is performed by adding increasing concentrations of the inhibitor

(e.g., PDZ1i) to the pre-formed protein-probe complex.

The displacement of the fluorescent probe by the inhibitor results in a decrease in

fluorescence polarization.

The binding affinity (Kd) or IC₅₀ is calculated by fitting the resulting dose-response curve.

Microscale Thermophoresis (MST) Protocol:

The recombinant MDA-9/Syntenin protein is fluorescently labeled.

A series of dilutions of the unlabeled ligand (PDZ1i) is prepared.

The labeled protein is mixed with each ligand dilution and loaded into capillaries.

An infrared laser is used to create a microscopic temperature gradient, and the movement

of the fluorescent molecules is monitored.

Changes in thermophoresis upon ligand binding are used to determine the dissociation

constant (Kd).

In Vitro Functional Assays
Methodology: Cell-based assays are used to evaluate the effect of PDZ1i on cancer cell

functions like invasion and migration.

Boyden Chamber Invasion Assay Protocol:

Transwell inserts with a porous membrane coated with a layer of Matrigel are used.

Cancer cells (e.g., 25,000 cells) are seeded in the upper chamber in serum-free media

containing the test compound (PDZ1i) or a vehicle control.

The lower chamber is filled with complete media containing chemoattractants.

After a suitable incubation period (e.g., 24 hours), non-invading cells on the upper surface

of the membrane are removed.
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Cells that have invaded through the Matrigel and migrated to the lower surface of the

membrane are fixed, stained, and counted under a microscope.

Analysis of Downstream Signaling
Methodology: Western Blotting and Real-Time PCR are used to confirm the impact of PDZ1i
on its target signaling pathways.

Western Blotting Protocol:

Cells are treated with PDZ1i or a control for a specified time.

Cells are lysed, and total protein is quantified.

Proteins are separated by SDS-PAGE and transferred to a membrane.

The membrane is incubated with primary antibodies specific for target proteins (e.g., p-

Src, p-P38, MMP-2) and a loading control (e.g., GAPDH).

After washing, the membrane is incubated with a secondary antibody conjugated to an

enzyme (e.g., HRP).

The signal is detected using a chemiluminescent substrate, and band intensities are

quantified to determine changes in protein expression or phosphorylation.

Real-Time PCR (RT-qPCR) Protocol:

RNA is isolated from PDZ1i-treated and control cells.

cDNA is synthesized from the RNA template.

qPCR is performed using primers specific for target genes (e.g., MMP-2, MMP-9, IL-1β)

and a reference gene (e.g., GAPDH).

The relative expression of the target genes is calculated to determine the effect of PDZ1i
at the transcriptional level.
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Figure 2. General experimental workflow for PDZ1i development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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